Lithium(1+)2-(pyridin-4-yl)-1,3-oxazole-4-carboxylate

Aqueous Solubility Lipophilicity ADME

Lithium(1+) 2-(pyridin-4-yl)-1,3-oxazole-4-carboxylate (CAS 2751614-45-4) is a heterocyclic lithium carboxylate combining a pyridin-4-yl substituent with a 1,3-oxazole-4-carboxylate scaffold. This compound is supplied as a research-grade building block with a typical purity of 98%.

Molecular Formula C9H5LiN2O3
Molecular Weight 196.1 g/mol
Cat. No. B13563874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium(1+)2-(pyridin-4-yl)-1,3-oxazole-4-carboxylate
Molecular FormulaC9H5LiN2O3
Molecular Weight196.1 g/mol
Structural Identifiers
SMILES[Li+].C1=CN=CC=C1C2=NC(=CO2)C(=O)[O-]
InChIInChI=1S/C9H6N2O3.Li/c12-9(13)7-5-14-8(11-7)6-1-3-10-4-2-6;/h1-5H,(H,12,13);/q;+1/p-1
InChIKeyPQVXLCIWMNGPGU-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lithium(1+) 2-(Pyridin-4-yl)-1,3-oxazole-4-carboxylate: Physicochemical Profile and Comparator Landscape


Lithium(1+) 2-(pyridin-4-yl)-1,3-oxazole-4-carboxylate (CAS 2751614-45-4) is a heterocyclic lithium carboxylate combining a pyridin-4-yl substituent with a 1,3-oxazole-4-carboxylate scaffold . This compound is supplied as a research-grade building block with a typical purity of 98% . Its closest structural comparators are the corresponding free acid, 2-(pyridin-4-yl)-1,3-oxazole-4-carboxylic acid (CAS 955401-74-8) , and theoretical sodium or potassium salt congeners. The lithium counterion fundamentally differentiates this compound from its free acid and other metal salts in terms of solubility, hydrogen-bonding capacity, and coordination geometry, making it non-interchangeable in both synthetic and formulation contexts.

Why Free Acids and Other Metal Salts Cannot Replace Lithium(1+) 2-(Pyridin-4-yl)-1,3-oxazole-4-carboxylate


Simple substitution of the lithium salt with the free acid or alternative metal carboxylates leads to significant alterations in critical experimental parameters. The lithium cation imparts a markedly different lipophilicity profile: the lithium salt exhibits a computed LogP of -2.8959, whereas the free acid is substantially more lipophilic with a LogP of +1.4348 . This nearly 4.3 log unit difference translates to vastly different aqueous solubility and partitioning behavior. Additionally, the lithium salt lacks hydrogen-bond donor capacity (H_Donors = 0), in contrast to the free acid (H_Donors = 1), which fundamentally alters solid-state packing, co-crystal formation potential, and receptor pharmacophore interactions . These non-substitutable differences have direct consequences for assay reproducibility, formulation stability, and synthetic utility, as detailed in Section 3.

Quantitative Evidence Differentiating Lithium(1+) 2-(Pyridin-4-yl)-1,3-oxazole-4-carboxylate from Its Closest Analogs


Aqueous Solubility Enhancement: Lithium Salt vs. Free Acid LogP Comparison

The lithium salt of 2-(pyridin-4-yl)-1,3-oxazole-4-carboxylic acid exhibits a computed LogP of -2.8959, which is approximately 4.3 log units lower than that of its corresponding free acid (LogP = +1.4348) . This reversal in lipophilicity renders the lithium salt highly water-soluble, whereas the free acid predominantly partitions into organic phases. This property is critical for biological assay design, where aqueous dosing is required.

Aqueous Solubility Lipophilicity ADME

Hydrogen-Bond Donor Deficiency: Salts vs Free Acid Impact on Crystal Engineering and Receptor Binding

The lithium salt possesses zero hydrogen bond donor sites (H_Donors = 0), whereas the free acid contains one -OH donor (H_Donors = 1) . This single structural difference eliminates the possibility of classical H-bond donation from the carboxylate group, forcing entirely different supramolecular synthons in co-crystallization experiments and altering the pharmacophore profile for target engagement studies.

Crystal Engineering Hydrogen Bonding Pharmacophore Modeling

Topological Polar Surface Area (TPSA) Differentiation for Permeability Predictions

The lithium salt has a reported TPSA of 79.05 Ų, which is directly provided by the supplier . While the free acid's TPSA is not explicitly reported on the accessible vendor page, its structure contains an additional -OH group that typically contributes ~20.23 Ų to TPSA (per Ertl's method), suggesting the free acid likely has a TPSA of ~99-100 Ų. The lower TPSA of the lithium salt implies better predicted membrane permeability, a critical parameter for cell-based assays and CNS drug discovery programs.

Membrane Permeability Blood-Brain Barrier Drug Design

Lithium Cation Coordination Chemistry vs Sodium/Potassium Analogs for MOF and Organometallic Applications

The lithium cation in Lithium(1+) 2-(pyridin-4-yl)-1,3-oxazole-4-carboxylate offers a smaller ionic radius (0.76 Å for octahedral Li⁺) compared to sodium (1.02 Å) or potassium (1.38 Å) [1]. This smaller size, combined with lithium's preference for tetrahedral coordination geometry and stronger charge density, yields different framework topologies in coordination polymer and MOF synthesis than would be obtained with the analogous sodium or potassium salts [1]. Pyridyl-oxazole carboxylates have been employed as linkers in MOF construction where cation identity directly controls pore size and gas adsorption selectivity [2].

Metal-Organic Frameworks Coordination Polymers Organolithium Chemistry

Priority Application Scenarios for Lithium(1+) 2-(Pyridin-4-yl)-1,3-oxazole-4-carboxylate Based on Evidence-Based Differentiation


Aqueous Biological Assay Development Without Co-Solvent Interference

The lithium salt's LogP of -2.8959, compared to +1.4348 for the free acid, enables direct dissolution in aqueous buffer systems . This property is critical for high-throughput screening campaigns where DMSO concentrations must be minimized to avoid non-specific target inhibition or membrane perturbation. Users performing enzymatic assays, cellular thermal shift assays (CETSA), or isothermal titration calorimetry (ITC) in purely aqueous media will find the lithium salt directly usable, whereas the free acid requires pre-dissolution in DMSO followed by dilution, risking compound precipitation or solvent artifact.

Co-Crystal and Solid-State Form Screening with Non-Classical Supramolecular Synthons

The absence of a carboxylate O-H donor (H_Donors = 0) in the lithium salt versus the free acid (H_Donors = 1) forces the use of alternative supramolecular synthons during co-crystallization screening. Formulation scientists seeking novel solid forms of active pharmaceutical ingredients (APIs) or agrochemicals can use this lithium salt as a co-former to access polymorphs or solvates that are inaccessible with the free acid, which would preferentially form the classic carboxylic acid dimer (R₂²(8) motif). This differentiator allows patent expansion via new solid forms.

Lithium-Specific Metal-Organic Framework (MOF) Synthesis with Tailored Pore Geometry

When employed as a linker precursor in MOF synthesis, the lithium carboxylate form of the pyridyl-oxazole ligand provides a smaller, harder metal node compared to sodium or potassium analogs [1]. This results in frameworks with larger solvent-accessible void volumes and altered gas adsorption selectivity. Researchers constructing In-MOFs or Zn-MOFs using pyridinyl carboxylate linkers can substitute this lithium salt to systematically vary node geometry and test structure-property relationships in gas separation or catalysis [2].

High-Purity Building Block for Parallel Medicinal Chemistry Library Synthesis

With a specified purity of 98% and computed TPSA of 79.05 Ų , this lithium carboxylate serves as a high-purity starting material for amide coupling reactions to generate compound libraries. Its single carboxylate functionality allows selective coupling without the need for protecting group strategies required for the free acid. The resulting library compounds, bearing the pyridyl-oxazole scaffold, retain favorable computed permeability properties for cellular target engagement, making this a procurement priority for medicinal chemistry groups synthesizing kinase inhibitor or GPCR modulator libraries.

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